molecular formula C7H8ClNO B1466854 4-(Chloromethyl)-2-cyclopropyloxazole CAS No. 1268091-42-4

4-(Chloromethyl)-2-cyclopropyloxazole

Cat. No. B1466854
Key on ui cas rn: 1268091-42-4
M. Wt: 157.6 g/mol
InChI Key: RSPGSHAMFWAJIY-UHFFFAOYSA-N
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Patent
US08729105B2

Procedure details

A mixture of cyclopropanecarboxylic acid amide (5.0 g, 58.74 mmol) and 1,3-dichloro-propan-2-one (14.92 g, 117.49 mmol) was heated at 110° C. for 4 h. The mixture was cooled to room temperature and water (75 mL) was added and the mixture was extracted with dichloromethane (3×50 mL). The organic layer was dried over anhydrous sodium sulphate and evaporated in vacuo to get crude residue. After purification via column chromatography (100-200 silica gel, elution with 2% EtOAc in hexane), 4 g of 4-chloromethyl-2-cyclopropyl-oxazole was obtained as a dark brown liquid, 158.0 (M+H)+. But it contained impurities. This compound was used for the next step as such.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
14.92 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]([NH2:6])=[O:5])[CH2:3][CH2:2]1.[Cl:7][CH2:8][C:9](=O)[CH2:10]Cl>O>[Cl:7][CH2:8][C:9]1[N:6]=[C:4]([CH:1]2[CH2:3][CH2:2]2)[O:5][CH:10]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C1(CC1)C(=O)N
Name
Quantity
14.92 g
Type
reactant
Smiles
ClCC(CCl)=O
Step Two
Name
Quantity
75 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with dichloromethane (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to get crude residue
CUSTOM
Type
CUSTOM
Details
After purification
WASH
Type
WASH
Details
via column chromatography (100-200 silica gel, elution with 2% EtOAc in hexane)

Outcomes

Product
Name
Type
product
Smiles
ClCC=1N=C(OC1)C1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: CALCULATEDPERCENTYIELD 43.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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